molecular formula C9H11ClN2O B162781 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride CAS No. 131020-45-6

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride

Cat. No. B162781
M. Wt: 198.65 g/mol
InChI Key: DDNCJIBYSUKELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes it useful in the synthesis of various organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride are not well studied. However, it is believed to be relatively non-toxic and has low environmental impact.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for research on 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride. These include:
1. Development of new synthetic methods to produce 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride more efficiently and cost-effectively.
2. Investigation of the mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride to better understand its reactivity and potential applications.
3. Exploration of the potential applications of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride in drug discovery, agrochemicals, and materials science.
4. Investigation of the biochemical and physiological effects of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride to better understand its safety and environmental impact.
Conclusion:
In conclusion, 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and impact.

Synthesis Methods

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride involves the reaction of 1-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride in the presence of a catalyst. This process results in the formation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride, which is a white solid with a high melting point.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride has been used extensively in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in the synthesis of various heterocyclic compounds.

properties

CAS RN

131020-45-6

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h5-6H,2-4H2,1H3

InChI Key

DDNCJIBYSUKELP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1CCC(C2)C(=O)Cl

Canonical SMILES

CN1C=NC2=C1CCC(C2)C(=O)Cl

synonyms

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-1-methyl- (9CI)

Origin of Product

United States

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